SF2523 is a novel compound characterized as a dual inhibitor targeting phosphoinositide 3-kinase and bromodomain-containing protein 4. It is part of the TP series of compounds and has shown significant promise in preclinical studies for its ability to inhibit tumor growth and metastasis by simultaneously blocking critical signaling pathways involved in cancer progression. The compound's chemical structure includes elements that facilitate its interaction with target proteins, leading to therapeutic effects against various malignancies, including renal cell carcinoma and chondrosarcoma .
SF2523 functions primarily through two mechanisms:
The compound's effectiveness has been demonstrated through various assays that measure cell viability, apoptosis induction, and downstream signaling pathway alterations in treated cells .
SF2523 exhibits significant biological activity, particularly in inducing apoptosis in cancer cells. Studies have shown that it can:
In vivo studies also indicate that SF2523 can reduce tumor burden and enhance immune responses against tumors by modulating macrophage activity within the tumor microenvironment .
The synthesis of SF2523 involves multi-step organic reactions typical for creating dual inhibitors. While specific synthetic pathways are proprietary, the general approach includes:
SF2523 has several potential applications in oncology, including:
Interaction studies have revealed that SF2523 effectively disrupts critical signaling cascades involved in tumorigenesis:
Several compounds share similarities with SF2523 regarding their mechanisms or targets. Here is a comparison highlighting their uniqueness:
| Compound Name | Mechanism | Unique Features |
|---|---|---|
| JQ1 | Bromodomain inhibitor | Primarily targets bromodomain-containing proteins; less focus on phosphoinositide 3-kinase. |
| GDC-0941 | Phosphoinositide 3-kinase inhibitor | Selective for phosphoinositide 3-kinase; does not target bromodomain proteins. |
| AZD5363 | Dual phosphoinositide 3-kinase/mTOR inhibitor | Focuses on mTOR alongside phosphoinositide 3-kinase but lacks bromodomain inhibition. |
| SF1126 | Pan-phosphoinositide 3-kinase inhibitor | Targets multiple isoforms of phosphoinositide 3-kinase but does not inhibit bromodomain proteins. |
SF2523 stands out due to its dual inhibition strategy, making it a versatile candidate for tackling complex cancers where single-target therapies may fall short .
SF2523 has the molecular formula C₁₉H₁₇NO₅S and a molecular weight of 371.41 g/mol. The structure comprises a thieno[3,2-b]pyran-7-one core substituted with a morpholino group at position 5 and a 2,3-dihydrobenzo[b]dioxin moiety at position 3 (Fig. 1).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₇NO₅S | |
| Molecular Weight | 371.41 g/mol | |
| Melting Point | Not reported | - |
| Boiling Point | 538°C (predicted) | |
| Density | 1.423 g/cm³ (predicted) |
X-ray crystallography of SF2523 bound to BRD4 BD1 (PDB: 5U28) reveals critical interactions:
SF2523 exhibits moderate solubility in organic solvents:
The synthesis of SF2523 involves a multi-step route starting from methyl 4-bromo-3-hydroxythiophene-2-carboxylate:
Key challenges include:
The morpholinothienopyrane core is critical for dual inhibition:
Structural analogs reveal:
The phosphatidylinositol 3-kinase inhibitory profile of SF2523 demonstrates distinct selectivity patterns across different kinase isoforms and related enzymes [6] [8]. Comprehensive kinase screening reveals that SF2523 exhibits preferential inhibition of specific isoforms within the phosphatidylinositol 3-kinase family while maintaining potent activity against related kinases such as deoxyribonucleic acid-dependent protein kinase [3] [29].
Quantitative analysis of SF2523 inhibitory potency reveals highly selective targeting of specific kinase isoforms [6] [8] [29]. The compound demonstrates exceptional potency against phosphatidylinositol 3-kinase alpha with a half-maximal inhibitory concentration of 34 nanomolar, establishing it as a highly selective inhibitor of this critical oncogenic kinase [6] [8]. Against phosphatidylinositol 3-kinase gamma, SF2523 exhibits moderate inhibitory activity with a half-maximal inhibitory concentration of 158 nanomolar, representing approximately 4.6-fold selectivity favoring the alpha isoform [6] [8] [29].
| Target Kinase | Half-Maximal Inhibitory Concentration | Selectivity Ratio |
|---|---|---|
| Phosphatidylinositol 3-Kinase Alpha | 34 nanomolar | 1.0 (reference) |
| Phosphatidylinositol 3-Kinase Gamma | 158 nanomolar | 4.6-fold |
| Deoxyribonucleic Acid-Dependent Protein Kinase | 9 nanomolar | 0.26-fold |
| Mechanistic Target of Rapamycin | 280 nanomolar | 8.2-fold |
The most remarkable activity is observed against deoxyribonucleic acid-dependent protein kinase, with a half-maximal inhibitory concentration of 9 nanomolar, representing the highest potency among all tested kinases [6] [8] [29]. This exceptional potency suggests that SF2523 may function as a dual phosphatidylinositol 3-kinase and deoxyribonucleic acid-dependent protein kinase inhibitor rather than a purely selective phosphatidylinositol 3-kinase alpha inhibitor [29].
The binding mechanism of SF2523 to phosphatidylinositol 3-kinase involves specific molecular interactions within the adenosine triphosphate binding site [16]. Structural modeling and docking studies demonstrate that SF2523 engages the catalytic domain through a hydrogen-bond interaction between the morpholine group oxygen atom and the amide nitrogen of valine 851 in the adenosine triphosphate binding pocket [16]. This interaction pattern is characteristic of competitive inhibition mechanisms where the inhibitor directly competes with adenosine triphosphate for binding to the active site [16].
The molecular interactions underlying SF2523 binding to phosphatidylinositol 3-kinase alpha reveal a competitive inhibition mechanism rather than allosteric modulation [16]. The morpholine moiety of SF2523 serves as a critical pharmacophore element that establishes the essential hydrogen-bond interaction with valine 851, which is required for competitive adenosine triphosphate site binding [16]. The spatial positioning of the carbonyl group within the thienopyrano scaffold provides additional stabilization through secondary interactions with conserved residues in the kinase active site [16].
SF2523 exhibits unique dual-targeting capabilities by simultaneously engaging bromodomain-containing protein 4 through direct binding to its bromodomain modules [3] [10]. The compound demonstrates selective recognition of bromodomain-containing protein 4 among the bromodomain and extraterminal domain family members, with particularly strong affinity for the first bromodomain compared to the second bromodomain [10] [12]. This differential binding pattern contributes to the compound's specific biological effects on chromatin regulation and gene transcription [10].
Comprehensive binding analysis reveals significant differences in SF2523 affinity between the two bromodomains of bromodomain-containing protein 4 [10] [12]. Isothermal titration calorimetry measurements demonstrate that SF2523 binds to bromodomain 1 with a dissociation constant of 150 nanomolar, indicating high-affinity interaction [10]. In contrast, binding to bromodomain 2 occurs with substantially weaker affinity, characterized by a dissociation constant of 710 nanomolar [10] [12].
| Bromodomain Target | Dissociation Constant | Binding Affinity Ratio |
|---|---|---|
| Bromodomain-Containing Protein 4 Bromodomain 1 | 150 nanomolar | 1.0 (reference) |
| Bromodomain-Containing Protein 4 Bromodomain 2 | 710 nanomolar | 4.7-fold weaker |
| Full-Length Bromodomain-Containing Protein 4 | 140 nanomolar | 0.93-fold |
The approximately 4.7-fold selectivity for bromodomain 1 over bromodomain 2 reflects structural differences in the acetyllysine binding pockets of these domains [12]. Computational analysis suggests that bromodomain 1 provides a more favorable binding environment for SF2523 due to specific amino acid residues that stabilize the morpholinothienopyrane scaffold [12]. This selectivity pattern has important implications for the biological activity of SF2523, as bromodomain 1 and bromodomain 2 recognize different acetylated targets and mediate distinct transcriptional functions [10].
SF2523 functions as an effective acetyllysine mimetic that competes with natural histone substrates for binding to bromodomain-containing protein 4 [10]. Displacement assays using polyacetylated histone H4 peptides reveal that SF2523 inhibits the interaction between bromodomain-containing protein 4 and its natural chromatin targets [10]. The compound demonstrates potent inhibition of acetylated histone H4 peptide binding with a half-maximal inhibitory concentration of 16 nanomolar in kinase screening assays [10].
Domain-specific displacement assays provide detailed insights into the mechanism of histone peptide competition [10]. SF2523 exhibits robust inhibition of acetyllysine binding activity at bromodomain 1 with a half-maximal inhibitory concentration of 241 nanomolar, consistent with its high-affinity binding to this domain [10]. The inhibition of bromodomain 2 occurs with reduced potency, characterized by a half-maximal inhibitory concentration of 1.5 micromolar [10].
| Displacement Target | Half-Maximal Inhibitory Concentration | Inhibition Potency |
|---|---|---|
| Polyacetylated Histone H4 Peptide (General) | 16 nanomolar | High |
| Bromodomain 1 Acetyllysine Binding | 241 nanomolar | Robust |
| Bromodomain 2 Acetyllysine Binding | 1.5 micromolar | Moderate |
The mechanism of histone peptide displacement involves SF2523 occupying the acetyllysine binding pocket and forming critical hydrogen bonds with conserved asparagine residues [10]. Nuclear magnetic resonance spectroscopy studies confirm that SF2523 induces chemical shift perturbations characteristic of direct binding competition with acetylated histone substrates [10]. This displacement mechanism effectively disrupts bromodomain-containing protein 4 recruitment to chromatin and subsequent transcriptional regulation [10].
The simultaneous inhibition of phosphatidylinositol 3-kinase and bromodomain-containing protein 4 pathways by SF2523 creates synergistic effects that exceed the sum of individual pathway blockade [3] [26]. This orthogonal targeting approach provides enhanced therapeutic efficacy by disrupting two independent oncogenic mechanisms that converge on critical cancer drivers such as myelocytomatosis oncogene [3]. The synergistic interaction between these pathways demonstrates the advantages of polypharmacological approaches over single-target inhibition strategies [3].
SF2523 demonstrates unique capability to simultaneously disrupt both phosphatidylinositol 3-kinase-protein kinase B signaling and myelocytomatosis transcriptional regulation through orthogonal mechanisms [1] [3]. The phosphatidylinositol 3-kinase pathway contributes to myelocytomatosis stability by inhibiting glycogen synthase kinase 3 beta-dependent phosphorylation and subsequent proteasomal degradation [3]. Concurrently, bromodomain-containing protein 4 regulates myelocytomatosis transcription by binding to acetylated histones at myelocytomatosis promoter and enhancer regions [3] [33].
Experimental analysis in neuroblastoma cell lines reveals that SF2523 treatment results in approximately seven-fold reduction in myelocytomatosis family gene expression, substantially exceeding the effects of individual pathway inhibitors [3]. Western blot analysis demonstrates that SF2523 simultaneously blocks protein kinase B phosphorylation at serine 473 while reducing myelocytomatosis protein levels and its downstream target cyclin D1 [1] [3]. This dual mechanism provides more comprehensive myelocytomatosis inhibition compared to selective phosphatidylinositol 3-kinase or bromodomain-containing protein 4 inhibitors alone [3].
Chromatin immunoprecipitation experiments confirm that SF2523 displaces bromodomain-containing protein 4 from myelocytomatosis promoter regions, similar to the selective bromodomain inhibitor JQ1 [3]. However, unlike JQ1, SF2523 simultaneously inhibits the phosphatidylinositol 3-kinase-protein kinase B pathway that stabilizes myelocytomatosis protein [3]. This combinatorial approach addresses both transcriptional activation and post-translational stability of myelocytomatosis, providing enhanced oncogene suppression [3].
The bromodomain-containing protein 4 inhibitory activity of SF2523 mediates extensive epigenetic reprogramming through disruption of chromatin recognition and transcriptional coactivation [33] [34]. Bromodomain-containing protein 4 functions as a chromatin reader that recognizes acetylated lysine residues on histones and recruits transcriptional machinery to active gene loci [33]. By displacing bromodomain-containing protein 4 from chromatin, SF2523 effectively silences the transcription of bromodomain-containing protein 4-dependent genes [34].
The mechanism of bromodomain-containing protein 4-mediated gene silencing involves multiple chromatin-related processes that are disrupted by SF2523 treatment [33] [34]. Bromodomain-containing protein 4 possesses intrinsic histone acetyltransferase activity that acetylates both histone tail residues and the histone H3 lysine 122 residue in the globular domain [33]. This acetylation activity promotes nucleosome eviction and chromatin decompaction, facilitating transcriptional activation [33]. SF2523 binding to bromodomain-containing protein 4 bromodomains prevents the protein from accessing acetylated chromatin and performing these chromatin remodeling functions [10] [33].
Genome-wide analysis reveals that SF2523 treatment results in selective downregulation of bromodomain-containing protein 4-dependent genes while preserving the expression of bromodomain-containing protein 4-independent transcripts [4]. RNA sequencing studies demonstrate that SF2523 downregulates approximately 42 percent of interleukin-4-induced gene expression programs compared to 83 percent downregulation by the selective bromodomain inhibitor JQ1 [4]. This selectivity suggests that SF2523 may provide more targeted epigenetic modulation with reduced off-target effects compared to pan-bromodomain inhibitors [4].